(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Peptide stability Proteolytic resistance β-Peptide foldamers

(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid (CAS 1260615-11-9, molecular formula C₁₅H₂₀BrNO₄, MW 358.23 g/mol) is an enantiomerically pure, protected β²-amino acid building block featuring a 3-bromobenzyl side chain at the α-carbon and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the β-position. The compound is classified as a non-canonical β²-homoamino acid derivative, with the amino group extended by one methylene unit relative to the carboxylate, distinguishing it from both α-amino acids and β³-amino acid regioisomers.

Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
Cat. No. B12951336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Molecular FormulaC15H20BrNO4
Molecular Weight358.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyPALAEQFKVALUOR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid – CAS 1260615-11-9 Structural Identity and Procurement Baseline


(R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid (CAS 1260615-11-9, molecular formula C₁₅H₂₀BrNO₄, MW 358.23 g/mol) is an enantiomerically pure, protected β²-amino acid building block featuring a 3-bromobenzyl side chain at the α-carbon and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the β-position [1]. The compound is classified as a non-canonical β²-homoamino acid derivative, with the amino group extended by one methylene unit relative to the carboxylate, distinguishing it from both α-amino acids and β³-amino acid regioisomers [2]. Vendor-certified purity for the (R)-enantiomer is standardized at 98%, with batch-specific quality control data including NMR, HPLC, and GC available from major suppliers .

Why Generic Substitution Fails for (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid – Structural Determinants of Irreplaceability


This compound occupies a narrow intersection of four structural features—(R)-absolute configuration, β²-amino acid backbone, 3-bromobenzyl substitution pattern, and Boc protection—each carrying distinct functional consequences that preclude simple interchange with in-class analogs. The β² scaffold confers resistance to proteolytic degradation: β-peptides exhibit NH/ND exchange half-lives of up to 60 days in methanol at room temperature, unrivalled by short-chain α-peptides [1]. Incorporation of 25–30% β-amino acids into a peptide sequence increases serum half-life by magnitudes due to peptidase resistance [2]. Substituting the (R)-enantiomer with the (S)-enantiomer (CAS 1260588-94-0) or the racemate (CAS 886364-87-0) introduces uncontrolled stereochemical variability that can abolish chiral recognition at biological targets, as demonstrated in substance P analogues where (R)-β²-amino acid substitution preserved pharmacological potency while other configurations led to 30- to 50-fold decreases in activity [3]. The 3-bromobenzyl group provides a specific vector for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) at the meta position, offering distinct steric and electronic properties versus the 4-bromobenzyl isomer [4]. The Boc group provides acid-labile protection orthogonal to base-labile Fmoc strategies, enabling sequential deprotection in multi-step peptide syntheses [5].

Product-Specific Quantitative Differentiation Evidence for (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid


β²-Amino Acid Scaffold vs. α-Amino Acids: Proteolytic Stability Differentiation

The β²-amino acid backbone of (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid confers proteolytic stability that is structurally inaccessible to α-amino acid building blocks. β-Peptides constructed from β²- and β³-amino acids display NH/ND exchange rates with a half-life (τ₁/₂) of up to 60 days in methanol at room temperature, unrivalled by short-chain α-peptides [1]. This stability translates to in vivo relevance: incorporation of 25–30% β-amino acid residues into a peptide sequence increases serum half-life by magnitudes due to resistance to peptidases [2].

Peptide stability Proteolytic resistance β-Peptide foldamers

Enantiomeric Configuration: (R) vs. (S) – Impact on Biological Activity from β²-Peptide Literature

The (R) absolute configuration at the α-carbon (C-2) is a critical determinant of biological activity. In a direct study by Sagan et al. (2003) using substance P (SP) as a model peptide, substitution of Gly9 with (R)-β²-HAla preserved pharmacological potency comparable to native SP, while substitution with (S)-β³-HAla resulted in a 30- to 50-fold decrease in biological activity [1]. Although this study compared β² vs. β³ rather than (R)-β² vs. (S)-β² directly, it establishes that the combination of stereochemistry and backbone regiochemistry at the β-amino acid insertion site profoundly affects target recognition. The (R)-enantiomer of the target compound (CAS 1260615-11-9) is supplied at 98% purity with batch-specific QC from Bidepharm, while the (S)-enantiomer (CAS 1260588-94-0) is also available at 98% from Leyan, enabling controlled enantiomeric comparison .

Chiral recognition Stereochemical pharmacology Enantiomeric purity

Boc vs. Fmoc Protection: Orthogonal Deprotection Strategy for Multi-Step Peptide Synthesis

The Boc protecting group on (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid provides acid-labile protection that is fully orthogonal to the base-labile Fmoc group. In Fmoc-SPPS, the Boc group withstands the repeated 20% piperidine/DMF deprotection cycles used for Fmoc removal, and is cleaved only during the final acidic workup with TFA [1]. The Fmoc-protected analog (CAS 1260611-50-4) requires the opposite strategy: it is compatible with Boc-SPPS but labile under the basic conditions of Fmoc-SPPS . This orthogonality is not merely a convenience; it determines which synthetic route is viable for complex peptides containing multiple protected functionalities. The Boc-protected target compound is the required building block for Fmoc-SPPS strategies where the β-amino group must remain protected through multiple coupling cycles.

SPPS Orthogonal protection Peptide synthesis strategy

3-Bromobenzyl vs. 4-Bromobenzyl Substitution: Electronic and Steric Differentiation for Cross-Coupling Reactivity

The position of the bromine substituent on the benzyl aromatic ring (meta, 3-position vs. para, 4-position) alters the electronic environment of the aryl halide and consequently its reactivity in palladium-catalyzed cross-coupling reactions. The 3-bromobenzyl group positions the bromine meta to the benzylic linkage, generating a different dipole moment and steric profile compared to the 4-bromobenzyl isomer (CAS 886364-20-1) . Computed molecular descriptors confirm distinct physicochemical properties: the (R)-3-bromobenzyl compound has a TPSA of 75.63 Ų and a computed LogP of 3.22 . The 3-bromo substitution pattern also provides a unique vector for biaryl bond formation via Suzuki-Miyaura coupling, with solution-phase synthetic protocols specifically developed for sequential N-alkylation of amines with either 3- or 4-bromobenzyl bromide followed by Suzuki cross-coupling [1].

Suzuki coupling Aryl bromide reactivity Regiochemical differentiation

Vendor QC and Batch Reproducibility: Enantiopure (R) vs. Racemic Mixture

The (R)-enantiomer (CAS 1260615-11-9) is supplied with a standard purity specification of 98% from Bidepharm, which provides batch-specific Certificates of Analysis including NMR, HPLC, and GC data . The racemic mixture (CAS 886364-87-0) is available at 97% purity from Fluorochem (£508/1g) and at 98% from AKSci ($540/1g) . Critically, the racemic mixture contains both (R) and (S) enantiomers in equal proportion, meaning that half of the material possesses the undesired stereochemistry for any chiral application. For enantioselective synthesis or target-oriented medicinal chemistry, the enantiopure (R) form ensures that 100% of the purchased material contributes to the desired stereochemical outcome, effectively doubling the usable yield compared to the racemate. The Fujifilm Wako listing for the racemic form (SS-9155, 1g at ¥320,000) further confirms the commercial availability landscape .

Enantiomeric purity Quality control Batch consistency

Optimal Research and Industrial Application Scenarios for (R)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid Based on Quantitative Evidence


Fmoc-SPPS Synthesis of Proteolytically Stabilized Peptide Therapeutics

This compound is the building block of choice for Fmoc-based solid-phase peptide synthesis (SPPS) of therapeutic peptides requiring enhanced metabolic stability. The Boc protection is orthogonal to Fmoc chemistry, remaining intact through repeated piperidine deprotection cycles and cleaving only during final TFA workup [1]. The β²-amino acid scaffold confers proteolytic resistance: NH/ND exchange τ₁/₂ of up to 60 days (in MeOH, RT) and serum half-life extension by magnitudes with 25–30% β-amino acid incorporation [2][3]. This is particularly relevant for peptide drug candidates targeting intracellular protein-protein interactions where α-peptides are rapidly degraded.

Stereospecific Synthesis of Biaryl-Containing Bioactive Molecules via Suzuki-Miyaura Cross-Coupling

The 3-bromobenzyl substituent serves as a pre-installed aryl halide handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) without additional functionalization steps. The meta-bromine position provides a distinct steric and electronic profile compared to para-substituted analogs, enabling regioselective biaryl bond formation [4]. The (R)-absolute configuration is preserved through cross-coupling conditions (the Boc group remains intact), allowing late-stage diversification of enantiopure intermediates. This application is validated by solution-phase protocols specifically developed for sequential N-alkylation with 3-bromobenzyl substrates followed by Suzuki coupling [4].

β²-Peptide Foldamer Library Construction for Protein Surface Recognition

The β²-amino acid scaffold promotes folding into well-defined secondary structures (31-helices) when incorporated into β-peptide oligomers, as established by Gademann, Seebach, and co-workers [2]. The (R)-configuration at the α-carbon directs side-chain orientation along the helix, critical for molecular recognition of protein surfaces. The 3-bromobenzyl side chain provides both hydrophobic contacts for binding and a synthetic handle for further diversification. The demonstrated 30- to 50-fold difference in biological activity depending on β-amino acid stereochemistry and backbone position [5] underscores the necessity of using the correct enantiopure building block for foldamer-based inhibitor design.

Enantioselective Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Precursors

Chiral β-amino acid derivatives are key intermediates in the synthesis of DPP-IV inhibitors for type 2 diabetes, as disclosed in patent WO2004085661A2 [6]. The (R)-2-substituted β-amino acid scaffold of the target compound maps directly onto the pharmacophore requirements of this therapeutic class. The Boc protection is compatible with multi-step synthetic sequences typical of pharmaceutical intermediate manufacturing, while the 3-bromobenzyl substituent provides a functional handle for late-stage structural diversification or radiolabeling through halogen exchange. The 98% purity with batch-specific QC documentation meets pharmaceutical intermediate procurement standards.

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